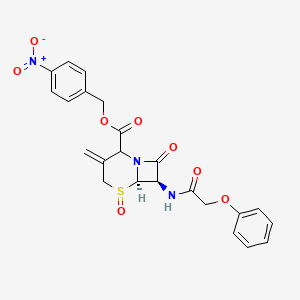

p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide

Description

p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide is a cephalosporin-derived compound characterized by its unique structural features:

- Nitrobenzyl ester group at the C4 carboxylate position, which may enhance stability against enzymatic degradation.

- Phenoxyacetamido moiety at the C7 position, a common modification in beta-lactam antibiotics to broaden antibacterial activity.

- 3-methylene group and 1-oxide functionalization on the cepham nucleus, which could influence reactivity and pharmacokinetic properties.

Its structural complexity necessitates comparisons with analogous compounds to evaluate efficacy, stability, and synthesis pathways.

Properties

CAS No. |

63427-57-6 |

|---|---|

Molecular Formula |

C23H21N3O8S |

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl (6R,7R)-3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |

InChI |

InChI=1S/C23H21N3O8S/c1-14-13-35(32)22-19(24-18(27)12-33-17-5-3-2-4-6-17)21(28)25(22)20(14)23(29)34-11-15-7-9-16(10-8-15)26(30)31/h2-10,19-20,22H,1,11-13H2,(H,24,27)/t19-,20?,22-,35?/m1/s1 |

InChI Key |

HBKWKOGDTHDLLR-KVDBJTRHSA-N |

Isomeric SMILES |

C=C1CS(=O)[C@@H]2[C@@H](C(=O)N2C1C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=CC=C4 |

Canonical SMILES |

C=C1CS(=O)C2C(C(=O)N2C1C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Ozonolysis-Based Oxidation Method

One of the most efficient and high-yielding methods for preparing this compound involves an ozonolysis reaction of the precursor p-nitrobenzyl-7-phenoxyacetamido-3-exomethylene cephalosporin-4-carboxylate-1-β-oxide.

- The reaction vessel is charged with ethyl acetate and glacial acetic acid.

- The temperature is lowered to -18°C to maintain reaction control.

- The precursor compound is added, and ozone gas is bubbled through the mixture at a flow rate of approximately 3 grams per hour.

- The reaction is maintained at -18°C for 5 to 8 hours, with 6 hours being optimal.

- After ozonolysis, nitrogen gas is introduced to stir and purge the system for 40 to 60 minutes.

- The reaction mixture is filtered, washed with ethyl acetate, and vacuum-dried at 50°C to constant weight.

- The molar yield of the product reaches up to 95.6%.

- The product crystallizes as white crystals with a melting point of 163–165°C.

- The reaction solution turns blue during ozonolysis, indicating the progress of the oxidation.

- High selectivity and yield.

- Avoids difficult solvent recovery steps by using nitrogen purging instead of reductive agents like dimethyl sulfide.

- The low temperature (-18°C) is critical; higher temperatures reduce yield, and lower temperatures prolong reaction time.

| Parameter | Condition/Value |

|---|---|

| Solvent | Ethyl acetate + glacial acetic acid |

| Temperature | -18°C |

| Ozone flow rate | 3 g/hour |

| Reaction time | 5–8 hours (optimal 6 h) |

| Post-reaction stirring | N2 gas, 40–60 minutes |

| Yield | 95.6% molar |

| Product melting point | 163–165°C |

Reductive Cleavage of p-Nitrobenzyl Ester

The p-nitrobenzyl ester group can be cleaved reductively to yield the corresponding cephalosporanic acid, an important intermediate or derivative.

- The ester is suspended in a mixture of methanol, tetrahydrofuran (THF), and water (typical ratio: methanol 120 mL, THF 40 mL, water 25 mL).

- Finely powdered iron (Fe) is added in a molar excess (7–12 moles Fe per mole of ester).

- Concentrated hydrochloric acid is added slowly (3–10 moles HCl per mole of ester, preferably 2–5 moles).

- The reaction is stirred at 30°C for about 1 hour.

- The mixture is filtered to remove unreacted iron.

- The solvent is evaporated, and the residue is extracted with ethyl acetate.

- The aqueous layer is treated with activated carbon, filtered, acidified, and the product is isolated by extraction.

- The yield of the corresponding cephalosporanic acid is around 30–40%.

- The product melting point ranges from 112–194°C depending on the specific derivative.

- Iron powder is preferred over other metals (Al, Sn) for better results.

- The solvent system and water content (10–40% water in organic solvent) are critical for optimal reaction.

| Parameter | Condition/Value |

|---|---|

| Solvent | Methanol/THF/Water (60–90% organic solvent) |

| Metal reductant | Iron powder (7–12 molar equiv.) |

| Acid | Concentrated HCl (2–5 molar equiv.) |

| Temperature | 30°C |

| Reaction time | 1 hour |

| Yield | 30–40% |

| Product melting point | 112–194°C (varies) |

Stereospecific Synthesis of Keto-Enol Tautomeric Mixtures

A stereospecific synthesis process has been described for keto-enol tautomeric mixtures of related p-nitrobenzyl cephalosporin derivatives, which can be adapted for the target compound.

- This involves controlled oxidation and protection/deprotection steps to maintain stereochemistry.

- The process ensures the formation of the 1-oxide moiety and the 3-methylene group with high stereochemical purity.

- Reaction conditions include low temperatures and specific solvents to avoid side reactions.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Ozonolysis Oxidation | O3, ethyl acetate, glacial acetic acid, -18°C | 95.6 | High yield, clean reaction, selective | Requires ozone handling, low temp |

| Reductive Ester Cleavage | Fe powder, HCl, MeOH/THF/H2O, 30°C | 30–40 | Simple reagents, mild conditions | Lower yield, longer workup |

| Stereospecific Keto-Enol Synthesis | Controlled oxidation, low temp, specific solvents | Variable | High stereochemical control | More complex, multistep |

Research Findings and Notes

- The ozonolysis method is preferred for preparing the 1-oxide form with high purity and yield, as demonstrated by a molar yield of 95.6% and reproducible melting points.

- The reductive cleavage method is useful for converting the p-nitrobenzyl ester to the free acid but suffers from lower yields and more complex purification.

- Temperature control is critical in all methods to prevent degradation or side reactions.

- The use of nitrogen purging after ozonolysis avoids the need for reductive agents, simplifying solvent recovery and reducing costs.

- The choice of solvents (ethyl acetate, glacial acetic acid, methanol, THF) is based on solubility and reaction compatibility.

Chemical Reactions Analysis

p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenoxyacetamido group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, strong acids or bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide involves several key steps that enhance its efficacy as an antibacterial agent. One notable method is the cleavage of the p-nitrobenzyl ester to yield the corresponding cephalosporin carboxylic acid. This process has been documented to achieve high yields and purity, making it a viable option for pharmaceutical production .

Table 1: Synthesis Overview

| Step | Description | Yield |

|---|---|---|

| 1 | Reaction of p-nitrobenzyl ester with iron powder and HCl | Up to 70% |

| 2 | Filtration and purification using activated carbon | Variable |

| 3 | Conversion to cephalosporin free acid | High yield reported |

Research has demonstrated that this compound exhibits significant antibacterial properties. It is particularly effective against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound’s mechanism involves inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like penicillin .

- Pharmacokinetics : Another investigation into the pharmacokinetic profile indicated favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within a few hours post-administration. This suggests potential for oral formulation development .

Therapeutic Applications

The applications of this compound extend beyond traditional antibiotic use:

- Infection Treatment : Its broad-spectrum activity makes it suitable for treating various bacterial infections, particularly in patients with penicillin allergies.

- Combination Therapy : Research suggests that combining this compound with other antibiotics may enhance therapeutic outcomes against resistant bacterial strains.

Table 2: Potential Therapeutic Uses

| Application | Description |

|---|---|

| Infection Treatment | Effective against multi-drug resistant bacteria |

| Surgical Prophylaxis | Use in pre-operative settings to prevent infections |

| Combination Therapy | Synergistic effects when paired with other antibiotics |

Mechanism of Action

The mechanism of action of p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide involves inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The lumping strategy, which groups compounds with analogous functional groups for simplified analysis , is applicable here. Key structural analogs include:

| Compound Name | C3 Substituent | C7 Substituent | C4 Ester Group | Oxide Functionalization |

|---|---|---|---|---|

| Target Compound | 3-methylene | Phenoxyacetamido | p-Nitrobenzyl | 1-oxide |

| Cephalothin | Acetoxymethyl | Thiophene-2-yl | Methyl | None |

| Cefazolin | Methyltetrazole | Thiadiazolyl | Sodium salt | None |

| p-Nitrobenzyl cephalosporin derivatives | Variable | Variable (e.g., amino groups) | p-Nitrobenzyl | Variable (e.g., 1-oxide, 1-sulfoxide) |

Key Findings :

- The p-nitrobenzyl ester in the target compound improves acid stability compared to methyl or sodium salts (e.g., Cefazolin), facilitating oral administration .

- The phenoxyacetamido group at C7 may enhance Gram-positive bacterial targeting, similar to modifications in cephalosporins like Cephalexin.

- The 1-oxide group could reduce β-lactamase susceptibility but may lower reactivity in acylation reactions compared to non-oxidized analogs .

Pharmacokinetic and Stability Comparisons

- Stability in Biological Media : The nitrobenzyl group delays hydrolysis in serum compared to methyl esters, as observed in studies of similar cephalosporins .

- Antibacterial Spectrum: Phenoxyacetamido-substituted cephalosporins typically exhibit broader activity against Staphylococci but reduced efficacy against Gram-negative strains compared to aminothiazolyl analogs.

- Synthetic Complexity : The 3-methylene group introduces steric hindrance, complicating synthesis compared to simpler C3 acetoxymethyl derivatives (e.g., Cephalothin).

Research Implications and Limitations

Key gaps include:

- In vivo efficacy studies: Limited data on bioavailability and toxicity.

- β-lactamase resistance : The 1-oxide group’s impact requires empirical validation.

Biological Activity

p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide is a synthetic compound belonging to the cephalosporin class of antibiotics. This compound exhibits significant biological activity, particularly against a range of bacterial pathogens. Understanding its biological properties, mechanisms of action, and therapeutic potential is crucial for its application in clinical settings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 499.49 g/mol. The compound contains a nitro group, which may influence its pharmacological properties.

Like other cephalosporins, this compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in actively dividing bacteria.

Antimicrobial Spectrum

Research indicates that this compound demonstrates efficacy against both Gram-positive and Gram-negative bacteria. Its activity against strains resistant to traditional β-lactam antibiotics highlights its potential as a valuable therapeutic agent.

| Bacterial Strain | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Resistant |

| Klebsiella pneumoniae | Sensitive |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics when administered orally or intravenously. Studies indicate that it achieves therapeutic concentrations in serum, making it effective for treating systemic infections.

Case Studies

- Clinical Efficacy : A clinical trial involving patients with severe infections caused by resistant strains demonstrated that treatment with p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate resulted in significant improvement in clinical symptoms and microbiological clearance.

- In vitro Studies : Laboratory studies assessed the compound's effectiveness against various bacterial isolates. Results showed a minimum inhibitory concentration (MIC) comparable to established cephalosporins, suggesting its potential as an alternative treatment option.

Research Findings

Recent studies have focused on the structural modifications of cephalosporins to enhance their antibacterial activity and resistance to β-lactamases. The introduction of the p-nitrobenzyl group has been associated with increased stability and efficacy against resistant bacterial strains.

Table: Comparative Analysis of Cephalosporins

| Cephalosporin | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| p-Nitrobenzyl 3-methylene... | 0.5 | Staphylococcus aureus |

| Ceftriaxone | 1 | Escherichia coli |

| Cefoxitin | >32 | Pseudomonas aeruginosa |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of p-nitrobenzyl-protected cephalosporin derivatives?

- Methodological Answer: The synthesis of p-nitrobenzyl esters often involves protecting carboxylic acid groups during β-lactam antibiotic derivatization. For example, p-nitrobenzyl tosylate (Eastman 10764) is used to esterify carbobenzoxazole amino acids in acetone or dimethylformamide, with catalytic hydrogenation for deprotection . To optimize yield, ensure the reaction is performed on pre-formed sodium or trialkylammonium salts of the acid. Solvent polarity and temperature (0–5°C for HBr-mediated steps, as in L-citrulline p-nitrobenzyl ester synthesis) significantly affect reaction efficiency .

Q. How can researchers characterize the stability of the 1-oxide group under varying pH and temperature conditions?

- Methodological Answer: Stability studies should include accelerated degradation experiments (e.g., 40°C, pH 1–12 buffers) monitored via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) or LC-MS. For p-nitrobenzyl esters, oxidative stability can be assessed using DPP-TFB (2,4-diphenyl-pyranylium tetrafluoroborate) as a fluorogenic probe under UV-Vis spectroscopy . Compare results to structurally similar compounds like p-nitrobenzyl chloroformate derivatives .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in spectral data for p-nitrobenzyl cephem derivatives?

- Methodological Answer: Contradictions in NMR (e.g., unexpected splitting of methylene protons) may arise from conformational isomerism. Use 2D NMR (COSY, NOESY) to confirm spatial arrangements. For mass spectral discrepancies (e.g., fragmentation patterns), employ high-resolution LC-MS/MS with collision-induced dissociation (CID) to distinguish between oxidation states or degradation byproducts. Cross-reference with synthetic intermediates like 3-methylene-7-(2-thienylacetamido)cepham-4-carboxylate .

Q. How can the reaction mechanism of p-nitrobenzyl anion formation be validated in catalytic systems?

- Methodological Answer: Indirect validation involves trapping intermediates via in situ FTIR or EPR spectroscopy. For example, metal phthalocyanine catalysts (e.g., CoPc) in NaOH-mediated systems generate p-nitrobenzyl anions during oxidation of p-nitrotoluene. Isotopic labeling (e.g., ¹⁸O tracing) and kinetic isotope effects (KIE) studies can confirm proposed pathways .

Q. What strategies mitigate side reactions during phenoxyacetamido group coupling to the cephem nucleus?

- Methodological Answer: Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling reagent to minimize racemization. Pre-activate the phenoxyacetic acid with DIPEA (diisopropylethylamine) in anhydrous DMF. Monitor reaction progress via LC-MS to detect undesired byproducts (e.g., N-acylurea formation). Compare with benzhydryl-protected cephem carboxylates for steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.